1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile
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Overview
Description
1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile: is an organic compound with the molecular formula C11H11N5O2 and a molecular weight of 245.24 g/mol . This compound is known for its unique structure, which includes two amino groups, two methoxy groups, and a nitrile group attached to a naphthyridine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted naphthyridine compounds .
Scientific Research Applications
Chemistry: 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile is used as a building block in organic synthesis. It can be used to create complex molecules for various chemical studies .
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure .
Medicine: Its structure allows for modifications that can lead to the discovery of new drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to various biological effects . The nitrile group may also participate in interactions that influence the compound’s activity .
Comparison with Similar Compounds
1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine: Similar structure but lacks the nitrile group.
3,6-Dimethoxy-2,7-naphthyridine-4-carbonitrile: Similar structure but lacks the amino groups.
Uniqueness: 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile is unique due to the presence of both amino and nitrile groups, which provide distinct chemical and biological properties .
Properties
IUPAC Name |
1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-17-7-3-5-6(4-12)11(18-2)16-10(14)8(5)9(13)15-7/h3H,1-2H3,(H2,13,15)(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTPNGNIVWZAAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=C1)C(=C(N=C2N)OC)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352612 |
Source
|
Record name | 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19858-61-8 |
Source
|
Record name | 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the synthetic route for producing 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile?
A1: The article describes a specific synthesis of this compound. It starts from 2-Amino-6-chloro-4-cyanomethyl-3,5-pyridinedicarbonitrile. This compound undergoes cyclization in the presence of methoxide ions, yielding this compound as the exclusive product [].
Q2: What is the reactivity of 1,8-Diamino-2,7-naphthyridines with carbonyl compounds?
A2: The research indicates that 1,8-Diamino-2,7-naphthyridines react with various carbonyl derivatives. This includes orthoesters, aliphatic and aromatic aldehydes, alicyclic ketones, esters, and carboxylic acid anhydrides. These reactions lead to the formation of derivatives within the novel pyrimido-[4,5,6-i,j][2,7]naphthyridine system. Interestingly, reacting with phthalic anhydride results in a derivative of the pentacyclic isoindolo[2,1-a]pyrimido[4,5,6-i,j][2,7]naphthyridine system [].
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